molecular formula C14H19N3O2 B5764441 1-methyl-4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazine

1-methyl-4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazine

Cat. No.: B5764441
M. Wt: 261.32 g/mol
InChI Key: JGDZLXJNCQPGMT-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazine is a compound belonging to the piperazine family, which is known for its wide range of biological and pharmaceutical activities. Piperazine derivatives are commonly used in various drugs and have significant applications in medicinal chemistry .

Preparation Methods

The synthesis of 1-methyl-4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU, leading to the formation of protected piperazines . Another method includes the aza-Michael addition between diamines and in situ generated sulfonium salts . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yields and purity.

Chemical Reactions Analysis

1-methyl-4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the nitro group can be replaced by other functional groups using appropriate nucleophiles.

    Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex piperazine derivatives.

Scientific Research Applications

1-methyl-4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

1-methyl-4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which can lead to distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

1-methyl-4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-15-9-11-16(12-10-15)8-4-6-13-5-2-3-7-14(13)17(18)19/h2-7H,8-12H2,1H3/b6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGDZLXJNCQPGMT-GQCTYLIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC=CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C/C=C/C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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